5-(3-Methylphenyl)-5-oxovaleric acid
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Overview
Description
5-(3-Methylphenyl)-5-oxovaleric acid is an organic compound with a molecular formula of C12H14O3 It is a derivative of valeric acid, where the fifth carbon is substituted with a 3-methylphenyl group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methylphenyl)-5-oxovaleric acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbenzene with succinic anhydride, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Halogenation using bromine (Br) or chlorination using chlorine (Cl) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: this compound can be oxidized to 5-(3-Methylphenyl)-5-oxopentanoic acid.
Reduction: Reduction yields 5-(3-Methylphenyl)-5-hydroxyvaleric acid.
Substitution: Halogenated derivatives such as 5-(3-Bromomethylphenyl)-5-oxovaleric acid.
Scientific Research Applications
5-(3-Methylphenyl)-5-oxovaleric acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of metabolic pathways involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Methylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The keto group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
- 5-Phenyl-5-oxovaleric acid
- 5-(4-Methylphenyl)-5-oxovaleric acid
- 5-(2-Methylphenyl)-5-oxovaleric acid
Comparison: 5-(3-Methylphenyl)-5-oxovaleric acid is unique due to the position of the methyl group on the aromatic ring, which can influence its reactivity and interaction with other molecules. Compared to 5-phenyl-5-oxovaleric acid, the presence of the methyl group can enhance hydrophobic interactions and alter the compound’s steric profile.
Properties
IUPAC Name |
5-(3-methylphenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-4-2-5-10(8-9)11(13)6-3-7-12(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOIUFKUQPXOKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374986 |
Source
|
Record name | 5-(3-Methylphenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36978-51-5 |
Source
|
Record name | 5-(3-Methylphenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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